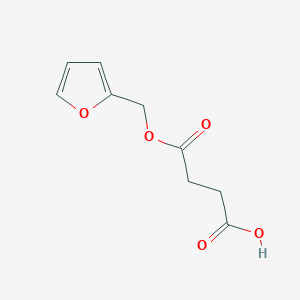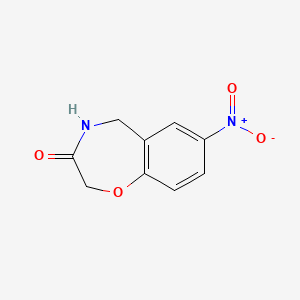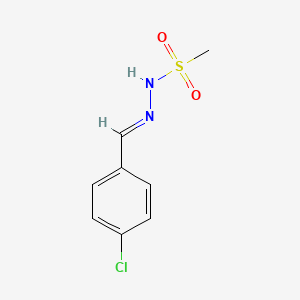
4-(2-furylmethoxy)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furyl-containing butanoic acids involves various chemical methods. For example, the short synthesis of 4-(3-furyl)-4-oxobutanoic acid was conducted using 3-lithiofuran in THF added to succinic anhydride, yielding the desired compound efficiently (Koyanagi et al., 1995). This method reflects the general approach to synthesizing furyl-substituted carboxylic acids.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-furylmethoxy)-4-oxobutanoic acid has been characterized using various spectroscopic techniques. The molecular structure, hyperpolarizability, and other electronic properties of related compounds were confirmed by IR, NMR, and X-ray diffraction studies. For example, structural and spectroscopic analysis was performed on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, highlighting the detailed molecular structure and electronic characteristics (Rahul Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving furyl-containing butanoic acids vary significantly depending on the functional groups attached. For instance, the hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt on Raney nickel catalyst leads to different salts and hydrogenolysis products, indicating diverse reactivity and potential for chemical transformations (Slavinskaya et al., 1998).
Aplicaciones Científicas De Investigación
Hydrogenation and Chemical Transformations The hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt on a nickel catalyst has facilitated the development of methods for obtaining various salts and acids, such as 4-(2-furyl)-2-oxobutanoic and 4-(2-furyl)-2-hydroxybutanoic acids. This chemical transformation showcases the versatility of 4-(2-furylmethoxy)-4-oxobutanoic acid derivatives in synthetic chemistry, allowing for the creation of compounds with potential applications in various fields, including materials science and pharmaceuticals (Slavinskaya et al., 1998).
Material Science and Polymer Synthesis In material science, derivatives of this compound have been utilized to synthesize sustainable materials. For instance, a furfural-derived compound was transformed into a unique, semirigid diacid building block through a solid-state photocycloaddition, demonstrating potential for green polymer synthesis and as a cross-linker in biobased epoxies, highlighting the role of these compounds in developing new, environmentally friendly materials (Wang et al., 2018).
Photosensitive Synthetic Ion Channels 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used to demonstrate the optical gating of synthetic ion channels, indicating applications in nanofluidic devices and multifunctional devices for controlled release, sensing, and information processing. This research shows the potential of this compound derivatives in advancing nanotechnology and device engineering (Ali et al., 2012).
Synthesis and Chemical Studies The compound has also been central to studies aiming at synthesizing specific structures, like egomaketone, illustrating its utility as a precursor in complex organic synthesis processes. This underscores the compound's importance in facilitating the synthesis of naturally occurring compounds and potential drug molecules (Koyanagi et al., 1995).
Biological Studies and Mechanistic Insights Further, studies on related compounds such as 4-methylthio-2-oxobutanoic acid provide insights into biological mechanisms, such as apoptosis in human cell lines, showcasing the broader implications of research on this compound and its derivatives in understanding cellular processes and potential therapeutic applications (Tang et al., 2006).
Propiedades
IUPAC Name |
4-(furan-2-ylmethoxy)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-8(11)3-4-9(12)14-6-7-2-1-5-13-7/h1-2,5H,3-4,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQXYUYVOARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)
![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)



![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)


![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)